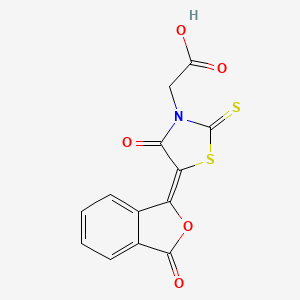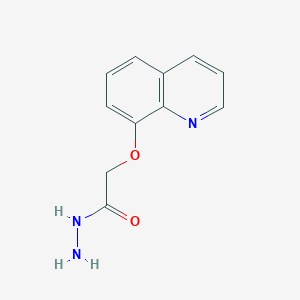
2-(Quinolin-8-yloxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-8-yloxy)acetohydrazide is a chemical compound that features a quinoline moiety linked to an acetohydrazide group via an ether linkage. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yloxy)acetohydrazide typically involves a two-step process:
Formation of Ethyl Ester: The reaction of 8-hydroxyquinoline with ethyl chloroacetate in dry acetone produces the ethyl ester of o-alkylated 8-hydroxyquinoline.
Hydrazide Formation: The ethyl ester is then reacted with hydrazine hydrate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(Quinolin-8-yloxy)acetohydrazide can undergo various chemical reactions, including:
Condensation Reactions: It can form Schiff bases when reacted with aromatic aldehydes.
Complexation Reactions: It can form metal complexes with transition metals like copper and zinc.
Common Reagents and Conditions
Condensation Reactions: Typically involve aromatic aldehydes and may require acidic or basic catalysts.
Complexation Reactions: Involve metal salts such as copper(II) chloride or zinc(II) acetate in suitable solvents like ethanol or methanol.
Major Products
Schiff Bases: Formed by the condensation of this compound with aromatic aldehydes.
Metal Complexes: Formed by the reaction with metal salts, resulting in compounds like [Cu(SL1)2] and [Zn(SL4)2].
科学的研究の応用
2-(Quinolin-8-yloxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Coordination Chemistry: Used to prepare Schiff base ligands and their metal complexes, which have various applications in catalysis and material science.
Pharmacokinetics Studies: In silico studies have shown that its derivatives have good bioavailability and gastrointestinal absorption.
作用機序
The biological activity of 2-(Quinolin-8-yloxy)acetohydrazide is primarily attributed to its ability to form Schiff bases and metal complexes. These compounds can interact with biological macromolecules, disrupting their normal function. For instance, the metal complexes can inhibit bacterial enzymes, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
2-(Quinolin-8-yloxy)acetohydrazide derivatives: These include Schiff bases and metal complexes derived from the parent compound.
Other Quinoline Derivatives: Compounds like 8-hydroxyquinoline and its derivatives, which also exhibit antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its ability to form stable Schiff bases and metal complexes, which enhance its biological activity. Its derivatives have shown higher absorption and bioavailability compared to other similar compounds .
特性
IUPAC Name |
2-quinolin-8-yloxyacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-14-10(15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYFZDSMBKKPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)NN)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural significance of 2-(Quinolin-8-yloxy)acetohydrazide?
A1: This compound features a quinoline ring linked to an acetohydrazide moiety via an oxygen atom. This structure provides multiple sites for potential interactions with biological targets, contributing to its observed biological activity.
Q2: How is this compound typically synthesized?
A2: The synthesis usually involves two key steps: 1. Formation of ethyl 2-(quinolin-8-yloxy)acetate: This involves reacting 8-hydroxyquinoline with ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate. [] 2. Conversion to this compound: The ethyl ester from step 1 is then reacted with hydrazine hydrate to obtain the final compound. []
Q3: What are the common spectroscopic techniques used to characterize this compound and its derivatives?
A3: Researchers widely utilize several spectroscopic methods for characterization, including: * Infrared (IR) Spectroscopy: This helps identify functional groups, such as the carbonyl groups present in the acetohydrazide moiety. [] * Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the structure. [] * Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the compound, offering further confirmation of its identity. []
Q4: What modifications have been explored on the this compound scaffold and why?
A4: Researchers have investigated various structural modifications to explore Structure-Activity Relationships (SAR). Some common modifications include: * Schiff base formation: Reacting the compound with aldehydes yields Schiff bases with diverse substituents. This has been shown to influence the compound's antimicrobial activity. [, ] * Heterocyclic ring incorporation: The inclusion of additional heterocyclic rings, like pyrazole or pyrazolin-5-one, aims to enhance the compound's pharmacological properties. []
Q5: What is the significance of single-crystal X-ray diffraction in studying this compound derivatives?
A5: Single-crystal X-ray diffraction provides a three-dimensional representation of the molecule, offering crucial insights into its: * Conformation: Reveals the spatial arrangement of atoms within the molecule. [, , ] * Intermolecular interactions: Highlights the presence and nature of hydrogen bonding, which can influence the compound's physical properties and biological activity. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
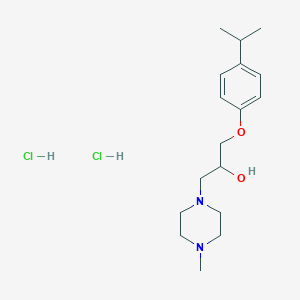
![1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2671416.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2671417.png)
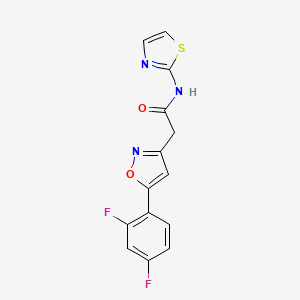

![1-methyl-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2671422.png)

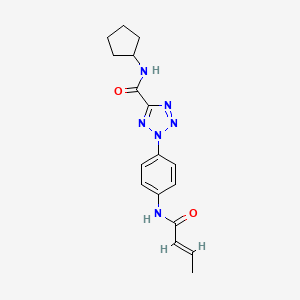
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2671425.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate](/img/structure/B2671426.png)
![N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)oxane-4-carboxamide](/img/structure/B2671427.png)
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2671429.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671434.png)
